2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose
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Overview
Description
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose is a synthetic organic compound derived from ribose. It is characterized by the presence of benzoyl and acetyl groups attached to the ribofuranose ring, along with a thio group at the fourth position. This compound is primarily used in the synthesis of nucleosides and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose typically involves the following steps:
Benzoylation: Ribose is treated with benzoyl chloride in the presence of a base to introduce benzoyl groups at the 2, 3, and 5 positions.
Acetylation: The benzoylated ribose is then acetylated using acetic anhydride to introduce the acetyl group at the 1 position.
Thio Modification:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl or benzoyl groups.
Substitution: The thio group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, deacetylated or debenzoylated derivatives, and various substituted analogs .
Scientific Research Applications
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleosides and nucleotides.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose involves its conversion to active nucleoside analogs. These analogs can inhibit viral replication or interfere with DNA synthesis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Similar structure but lacks the thio group.
2,3,5-Tri-O-benzoyl-D-ribofuranose: Lacks both the acetyl and thio groups.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose: Similar structure but with a different stereochemistry .
Uniqueness
The presence of the thio group at the 4 position in 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose imparts unique chemical properties, making it a valuable intermediate in the synthesis of sulfur-containing nucleosides. This structural feature distinguishes it from other similar compounds and enhances its reactivity in certain chemical reactions .
Properties
Molecular Formula |
C28H24O8S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-acetyloxy-3,4-dibenzoyloxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H24O8S/c1-18(29)34-28-24(36-27(32)21-15-9-4-10-16-21)23(35-26(31)20-13-7-3-8-14-20)22(37-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 |
InChI Key |
ACUZOAXNZDOSKC-ASAMFVBJSA-N |
Isomeric SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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